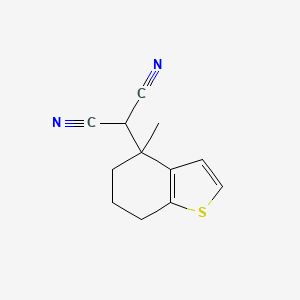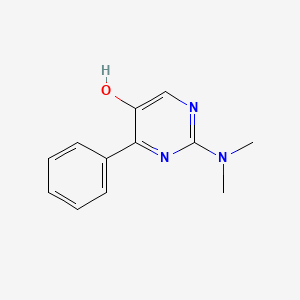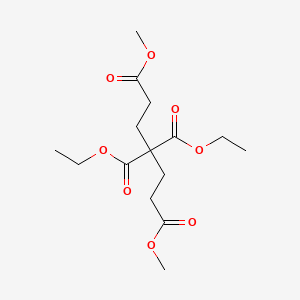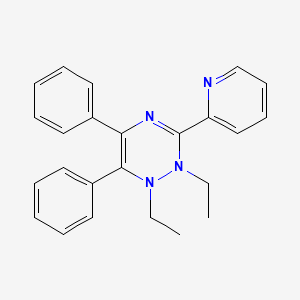
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of two tert-butyl groups and a hydroxyanilino group. This compound is used in various applications, including as a stabilizer in industrial processes and as an antioxidant in different products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol typically involves the alkylation of phenol with isobutylene in the presence of an acidic catalyst. The reaction conditions include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalyst: Acidic catalysts such as aluminum phenoxide are commonly used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Phenol and isobutylene.
Catalyst: Acidic catalysts to facilitate the reaction.
Conditions: Controlled temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to prevent oxidation in chemical reactions.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in plastics, rubber, and other materials to prevent degradation
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol involves its ability to act as a free radical scavenger. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative stress .
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the hydroxyanilino group.
Butylated hydroxytoluene (BHT): Widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness: 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol is unique due to the presence of the hydroxyanilino group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its counterparts .
Propriétés
Numéro CAS |
110647-51-3 |
|---|---|
Formule moléculaire |
C20H27NO2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C20H27NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)21-16-9-7-8-10-17(16)22/h7-12,21-23H,1-6H3 |
Clé InChI |
PNMJWQBLBMGVFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)

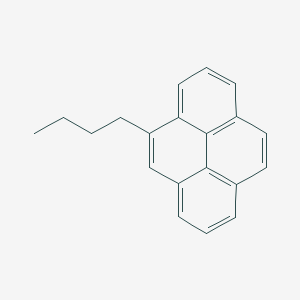
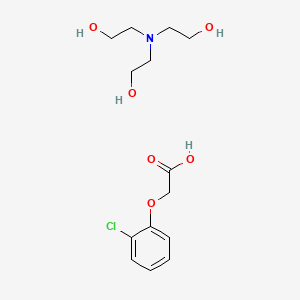
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
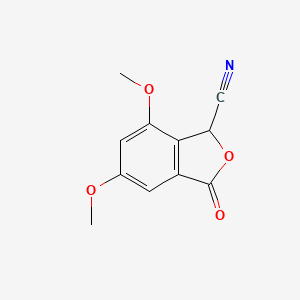
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
